Cas no 1341713-72-1 (2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- AKOS013015868
- EN300-903826
- 1341713-72-1
- 2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
-
- MDL: MFCD18862921
- インチ: 1S/C8H11N3O3/c1-5(12)10-7(8(13)14)6-3-9-11(2)4-6/h3-4,7H,1-2H3,(H,10,12)(H,13,14)
- InChIKey: DKTAIGKPPOHOIH-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1C=NN(C)C=1)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 197.08004122g/mol
- どういたいしつりょう: 197.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-903826-0.25g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 95.0% | 0.25g |
$855.0 | 2025-02-21 | |
Enamine | EN300-903826-0.1g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 95.0% | 0.1g |
$817.0 | 2025-02-21 | |
Enamine | EN300-903826-2.5g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 95.0% | 2.5g |
$1819.0 | 2025-02-21 | |
Enamine | EN300-903826-10g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 10g |
$3992.0 | 2023-09-01 | ||
Enamine | EN300-903826-0.05g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 95.0% | 0.05g |
$780.0 | 2025-02-21 | |
Enamine | EN300-903826-1.0g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 95.0% | 1.0g |
$928.0 | 2025-02-21 | |
Enamine | EN300-903826-10.0g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 95.0% | 10.0g |
$3992.0 | 2025-02-21 | |
Enamine | EN300-903826-0.5g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 95.0% | 0.5g |
$891.0 | 2025-02-21 | |
Enamine | EN300-903826-1g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 1g |
$928.0 | 2023-09-01 | ||
Enamine | EN300-903826-5g |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
1341713-72-1 | 5g |
$2692.0 | 2023-09-01 |
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acidに関する追加情報
2-Acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid (CAS No. 1341713-72-1): An Overview
2-Acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1341713-72-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-acetyl-L-pipecolinic acid or N-acetyl-L-proline, is characterized by its unique structural features, which include an acetamido group and a 1-methyl-1H-pyrazol-4-yl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is composed of a central carbon atom bonded to an acetamido group, a carboxylic acid group, and a 1-methyl-1H-pyrazol-4-yl ring. The acetamido group is known for its ability to form hydrogen bonds, which can enhance the compound's solubility and binding affinity to various biological targets. The 1-methyl-1H-pyrazol-4-yl ring, on the other hand, provides additional aromaticity and electronic effects that can influence the compound's pharmacological properties.
Recent studies have highlighted the potential of 2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic activities. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation and pain.
In addition to its anti-inflammatory properties, 2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza A virus and herpes simplex virus. The antiviral activity is thought to be mediated by the compound's ability to interfere with viral entry and replication processes.
The pharmacokinetic properties of 2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid have also been studied extensively. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further drug development. The compound's stability in physiological conditions and its low toxicity profile are additional advantages that contribute to its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in various disease conditions. Preliminary results from phase I trials have indicated that the compound is well-tolerated by patients and shows promising therapeutic effects. Further clinical studies are needed to fully elucidate the potential benefits and risks associated with this compound.
In conclusion, 2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1341713-72-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its anti-inflammatory, analgesic, and antiviral properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to provide valuable insights into the full potential of this compound.
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